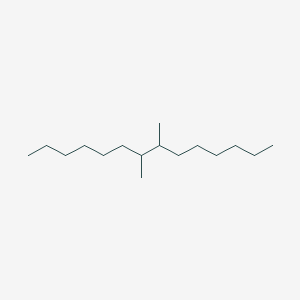
Tetradecane, 7,8-dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecane, 7,8-dimethyl is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 7,8-dimethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecane, 7,8-dimethyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alkanes, alkylated alkanes
Applications De Recherche Scientifique
Tetradecane, 7,8-dimethyl has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used as a solvent or intermediate in the production of other chemicals, including surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of Tetradecane, 7,8-dimethyl involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can interact with lipid membranes, affecting their fluidity and permeability. Additionally, it can participate in chemical reactions that modify its structure and properties, leading to the formation of new compounds with different biological or chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecane: A straight-chain alkane with the formula .
Hexadecane: A straight-chain alkane with the formula .
Pentadecane: A straight-chain alkane with the formula .
Uniqueness
Tetradecane, 7,8-dimethyl is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of methyl groups at the 7th and 8th positions can influence its reactivity, boiling point, and interactions with other molecules.
Propriétés
Numéro CAS |
2801-86-7 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
7,8-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
ADQGKNVLGXQIRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



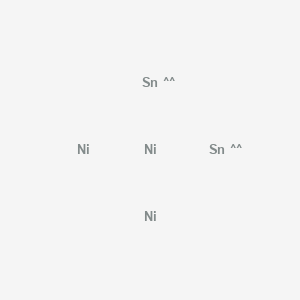
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
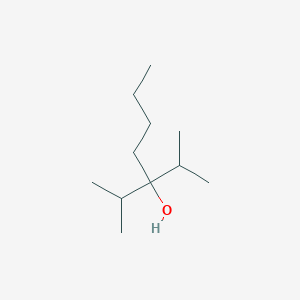
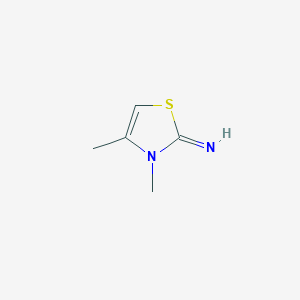
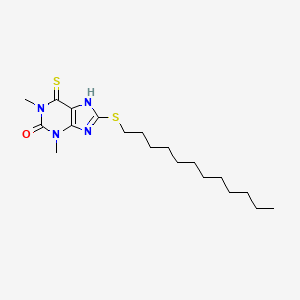
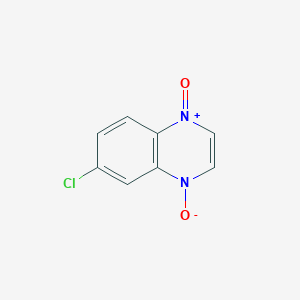
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
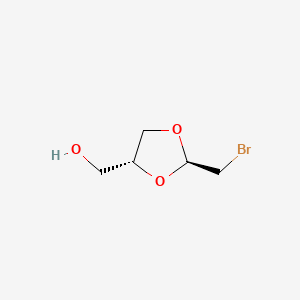
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
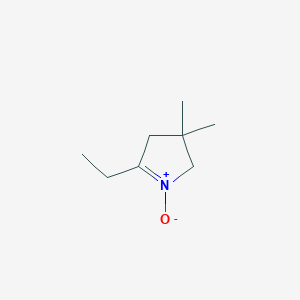


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
